molecular formula C14H13NO2 B3132666 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile CAS No. 374912-84-2

3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile

Cat. No.: B3132666
CAS No.: 374912-84-2
M. Wt: 227.26 g/mol
InChI Key: PQJUKRZKZIYOOZ-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile is an organic compound that features both a furan ring and a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carbaldehyde and 2-methoxybenzyl cyanide.

    Reaction Conditions: A common method involves a Knoevenagel condensation reaction, where the aldehyde group of furan-2-carbaldehyde reacts with the methylene group of 2-methoxybenzyl cyanide in the presence of a base such as piperidine or pyridine.

    Purification: The product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-3-phenylpropanenitrile: Lacks the methoxy group on the phenyl ring.

    3-(Thiophen-2-yl)-3-(2-methoxyphenyl)propanenitrile: Contains a thiophene ring instead of a furan ring.

    3-(Furan-2-yl)-3-(4-methoxyphenyl)propanenitrile: Has the methoxy group in a different position on the phenyl ring.

Uniqueness

The presence of both the furan ring and the methoxy-substituted phenyl ring in 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile may confer unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

3-(furan-2-yl)-3-(2-methoxyphenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-16-13-6-3-2-5-11(13)12(8-9-15)14-7-4-10-17-14/h2-7,10,12H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJUKRZKZIYOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CC#N)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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